1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
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Overview
Description
1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often at room temperature. The resulting triazole is then subjected to further reactions to introduce the methanamine group and finally converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to modulation of their activity. The methanamine group can also participate in interactions with biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
Uniqueness
1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the triazole ring and the presence of the methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H11ClN4 |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(2,5-dimethyltriazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-4-5(3-6)8-9(2)7-4;/h3,6H2,1-2H3;1H |
InChI Key |
AEFFITMTDGSGQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1CN)C.Cl |
Origin of Product |
United States |
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